6-Bromo-8-nitroimidazo[1,2-a]pyridine 6-Bromo-8-nitroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1031927-16-8
VCID: VC3344707
InChI: InChI=1S/C7H4BrN3O2/c8-5-3-6(11(12)13)7-9-1-2-10(7)4-5/h1-4H
SMILES: C1=CN2C=C(C=C(C2=N1)[N+](=O)[O-])Br
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol

6-Bromo-8-nitroimidazo[1,2-a]pyridine

CAS No.: 1031927-16-8

Cat. No.: VC3344707

Molecular Formula: C7H4BrN3O2

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-nitroimidazo[1,2-a]pyridine - 1031927-16-8

Specification

CAS No. 1031927-16-8
Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
IUPAC Name 6-bromo-8-nitroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C7H4BrN3O2/c8-5-3-6(11(12)13)7-9-1-2-10(7)4-5/h1-4H
Standard InChI Key VJQWZCOWPZAAFG-UHFFFAOYSA-N
SMILES C1=CN2C=C(C=C(C2=N1)[N+](=O)[O-])Br
Canonical SMILES C1=CN2C=C(C=C(C2=N1)[N+](=O)[O-])Br

Introduction

Chemical Identity and Physical Properties

6-Bromo-8-nitroimidazo[1,2-a]pyridine is a heterocyclic organic compound characterized by a fused ring system consisting of an imidazole and a pyridine ring, with bromine substitution at position 6 and a nitro group at position 8. This unique structural arrangement contributes to its distinctive chemical properties and potential biological activities.

The compound is identified by the CAS registry number 1031927-16-8 and has a molecular formula of C7H4BrN3O2. Its molecular weight is 242.03 g/mol, making it a relatively small molecule that potentially offers favorable pharmacokinetic properties. The chemical structure features the characteristic fused ring system of imidazo[1,2-a]pyridines with specific substitutions that differentiate it from related compounds in this class.

Structural Characteristics

The structure of 6-Bromo-8-nitroimidazo[1,2-a]pyridine is defined by several key features:

  • A fused bicyclic system composed of imidazole and pyridine rings

  • A bromine atom at position 6 of the pyridine ring

  • A nitro group at position 8 of the pyridine ring

  • Standard InChI: InChI=1S/C7H4BrN3O2/c8-5-3-6(11(12)13)7-9-1-2-10(7)4-5/h1-4H

Synthetic Pathways and Methods

General Synthetic Routes for Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of 2-aminopyridines with various carbonyl compounds. This is a well-established methodology that forms the basis for preparing compounds in this class. Additional functionalization steps are then required to introduce the bromine and nitro substituents at the desired positions.

A patent exists for the synthesis of the related compound 6-bromoimidazo[1,2-a]pyridine, which could potentially serve as a precursor for the target compound through additional nitration steps . This suggests a viable synthetic pathway, although the specific conditions for the nitration step would need to be carefully optimized to ensure selectivity for the 8-position.

Related Compounds and Derivatives

Several related compounds have been reported in the literature, providing context for understanding the potential properties and applications of 6-Bromo-8-nitroimidazo[1,2-a]pyridine.

6-Bromo-8-methylimidazo[1,2-a]pyridine

This related compound (CAS# 217435-65-9) features a methyl group at position 8 instead of a nitro group. It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol . The substitution of a methyl group for a nitro group would significantly alter the electronic properties and potentially the biological activities of the compound.

(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol

This compound features a nitro group at position 3 rather than position 8, and includes a hydroxymethyl substituent at position 2. It has been investigated as a potential precursor for antitrypanosomal agents and CNS-targeted molecules.

Comparison of Key Properties

The following table compares key properties of 6-Bromo-8-nitroimidazo[1,2-a]pyridine with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesCAS Number
6-Bromo-8-nitroimidazo[1,2-a]pyridineC7H4BrN3O2242.03Br at position 6, NO2 at position 81031927-16-8
6-Bromo-8-methylimidazo[1,2-a]pyridineC8H7BrN2211.06Br at position 6, CH3 at position 8217435-65-9
6-Bromoimidazo[1,2-a]pyridineC7H5BrN2Not specifiedBr at position 6, no substituent at position 8Not specified

Current Research Trends and Future Directions

Research on imidazo[1,2-a]pyridines, including specifically functionalized derivatives like 6-Bromo-8-nitroimidazo[1,2-a]pyridine, continues to evolve. Several trends and potential future directions can be identified.

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